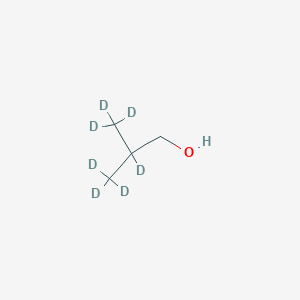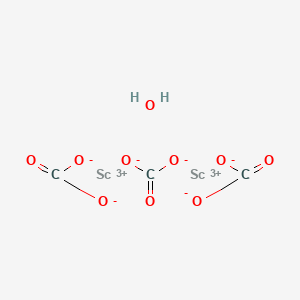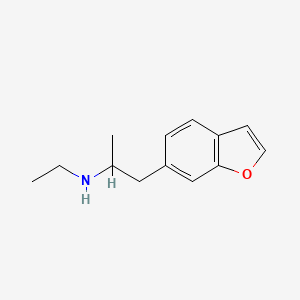![molecular formula C20H25N3O7 B1144985 1-[3-(3,5-Dimethylphenoxy)-2-hydroxypropyl]-3,5-Diglycidyl Isocyanurate CAS No. 1392430-16-8](/img/new.no-structure.jpg)
1-[3-(3,5-Dimethylphenoxy)-2-hydroxypropyl]-3,5-Diglycidyl Isocyanurate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(3,5-Dimethylphenoxy)-2-hydroxypropyl]-3,5-Diglycidyl Isocyanurate is a chemical compound that belongs to the class of isocyanurates. It is commonly used in various fields such as medical research, environmental research, and industrial research.
Méthodes De Préparation
The synthetic routes and reaction conditions for 1-[3-(3,5-Dimethylphenoxy)-2-hydroxypropyl]-3,5-Diglycidyl Isocyanurate are not explicitly detailed in the available sources. it is typically produced through a series of organic synthesis steps involving the reaction of isocyanurates with other chemical reagents under controlled conditions . Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-[3-(3,5-Dimethylphenoxy)-2-hydroxypropyl]-3,5-Diglycidyl Isocyanurate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1-[3-(3,5-Dimethylphenoxy)-2-hydroxypropyl]-3,5-Diglycidyl Isocyanurate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in biochemical assays and as a tool for studying biological processes.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of polymers, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of 1-[3-(3,5-Dimethylphenoxy)-2-hydroxypropyl]-3,5-Diglycidyl Isocyanurate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This can lead to changes in cellular processes and biochemical pathways .
Comparaison Avec Des Composés Similaires
1-[3-(3,5-Dimethylphenoxy)-2-hydroxypropyl]-3,5-Diglycidyl Isocyanurate can be compared with other similar compounds, such as:
This compound: Similar in structure and function, but may have different reactivity and applications.
This compound: Another isocyanurate compound with distinct properties and uses.
The uniqueness of this compound lies in its specific chemical structure, which imparts unique reactivity and applications in various fields.
Propriétés
Numéro CAS |
1392430-16-8 |
|---|---|
Formule moléculaire |
C20H25N3O7 |
Poids moléculaire |
419.4 g/mol |
Nom IUPAC |
1-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]-3,5-bis(oxiran-2-ylmethyl)-1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/C20H25N3O7/c1-12-3-13(2)5-15(4-12)28-9-14(24)6-21-18(25)22(7-16-10-29-16)20(27)23(19(21)26)8-17-11-30-17/h3-5,14,16-17,24H,6-11H2,1-2H3 |
Clé InChI |
QBTCWCDXEPUJSS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)OCC(CN2C(=O)N(C(=O)N(C2=O)CC3CO3)CC4CO4)O)C |
Synonymes |
Metaxalone Impurity; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





